

The Discovery and History of 2,6-Diaminoanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Diaminoanthraquinone

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Abstract

2,6-Diaminoanthraquinone, a significant scaffold in the realm of synthetic dyes and a molecule of growing interest in medicinal chemistry, possesses a rich history intertwined with the evolution of the chemical industry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a review of its emerging biological applications, particularly in oncology. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding of this versatile molecule.

Introduction

Anthraquinone and its derivatives have been pivotal in the development of synthetic colorants since the late 19th century. While the parent anthraquinone molecule is colorless, the introduction of auxochromes, such as amino (-NH₂) groups, imparts vibrant colors, making them valuable dyes. **2,6-Diaminoanthraquinone** is a key intermediate in the synthesis of a variety of dyes and pigments. More recently, its planar aromatic structure has drawn attention for its potential as a DNA intercalating agent, opening avenues for its exploration as a chemotherapeutic agent.

History and Discovery

The first synthesis of **2,6-Diaminoanthraquinone** is attributed to a process described in a German patent from 1902 (German Patent 135,634).^[1] This early method involved the amidation of 2,6-anthraquinonedisulfonic acid. This discovery was a significant step in the expansion of the palette of synthetic dyes available at the turn of the 20th century, a period of rapid innovation in the chemical industry driven by the demand for new and vibrant textiles.

The synthesis of **2,6-diaminoanthraquinone** is a multi-step process that historically began with the sulfonation of anthraquinone. This process typically yields a mixture of disulfonic acids, from which the 2,6-isomer is separated. The subsequent amidation of this isolated intermediate produces the final **2,6-diaminoanthraquinone**.

Physicochemical Properties

2,6-Diaminoanthraquinone is a solid at room temperature, appearing as a reddish-brown crystalline powder. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of 2,6-Diaminoanthraquinone

Property	Value
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂
Molecular Weight	238.24 g/mol
CAS Number	131-14-6
Melting Point	>325 °C
Appearance	Reddish-brown crystalline powder
Solubility	Insoluble in chloroform. Soluble in polar organic solvents like DMSO and acetone. Solubility is influenced by pH.

Table 2: Spectroscopic Data for 2,6-Diaminoanthraquinone

Spectroscopic Technique	Key Data Points
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching of the quinone, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 238.
¹ H NMR Spectroscopy	Signals corresponding to the aromatic protons on the anthraquinone core.
¹³ C NMR Spectroscopy	Resonances for the carbonyl carbons and the aromatic carbons.

Synthesis and Experimental Protocols

The primary historical and industrial synthesis of **2,6-diaminoanthraquinone** involves the sulfonation of anthraquinone followed by amidation.

Experimental Protocol: Synthesis of 2,6-Diaminoanthraquinone via Amidation of 2,6-Anthraquinonedisulfonic Acid (Adapted from historical methods)

Materials:

- 2,6-Anthraquinonedisulfonic acid sodium salt
- Aqueous ammonia (28-30%)
- Oxidizing agent (e.g., sodium chlorate)
- Autoclave
- Filtration apparatus

Procedure:

- A mixture of 2,6-anthraquinone disulfonic acid sodium salt and an excess of aqueous ammonia is charged into a high-pressure autoclave.
- The autoclave is sealed and heated to initiate the reaction. The temperature is typically raised to around 170-180°C, leading to an increase in pressure.
- An aqueous solution of an oxidizing agent, such as sodium chlorate, is gradually fed into the reaction mixture. The rate of addition is controlled to match the rate of the amidation reaction.
- The reaction is held at the elevated temperature and pressure for several hours until completion.
- After cooling, the pressure is released, and the reaction mixture is diluted with water.
- The suspension is heated to boiling to remove excess ammonia.
- The hot suspension is filtered to isolate the crude **2,6-diaminoanthraquinone**.
- The product is washed with hot water until the filtrate is neutral and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent like pyridine or nitrobenzene.

Experimental Protocol: Characterization of 2,6-Diaminoanthraquinone

Infrared (IR) Spectroscopy:

- A small amount of the dried **2,6-diaminoanthraquinone** sample is mixed with potassium bromide (KBr) powder.
- The mixture is pressed into a thin, transparent pellet.
- The IR spectrum is recorded using an FTIR spectrometer.

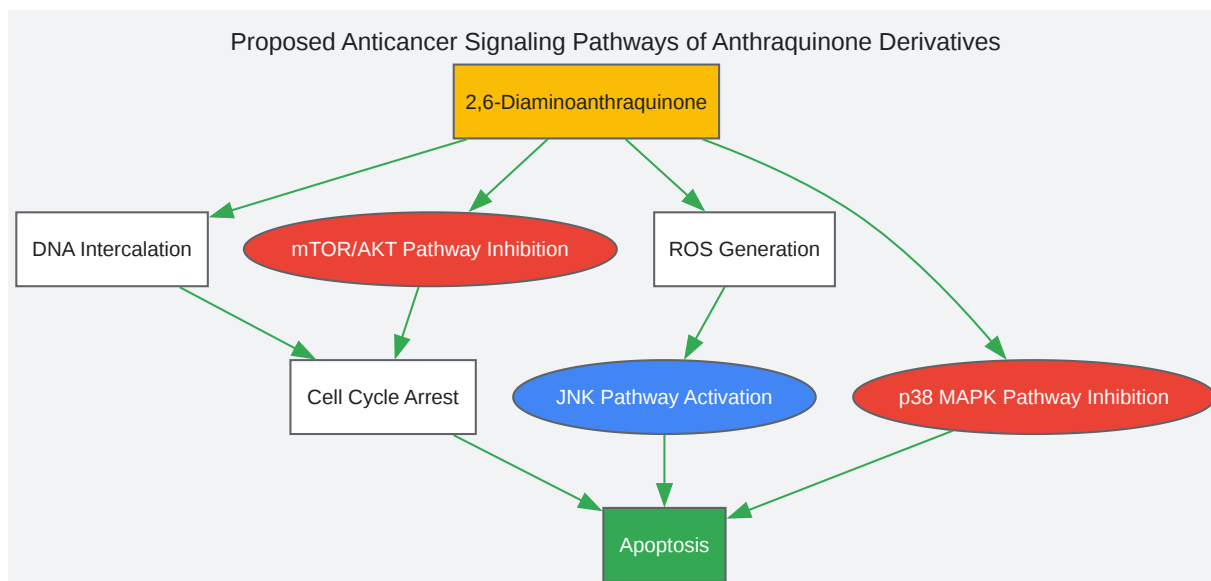
Mass Spectrometry (MS):

- A solution of the sample is prepared in a suitable volatile solvent.
- The solution is introduced into the mass spectrometer (e.g., via direct infusion or after separation by gas or liquid chromatography).
- The mass spectrum is acquired, showing the mass-to-charge ratio of the molecular ion and fragment ions.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of **2,6-diaminoanthraquinone** and its derivatives as anticancer agents. The planar structure of the anthraquinone core allows it to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] While the specific signaling pathways for **2,6-diaminoanthraquinone** are still under extensive investigation, studies on similar anthraquinone derivatives suggest the involvement of several key cellular pathways.

Anthraquinone compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger the JNK signaling pathway. Furthermore, some anthraquinone derivatives have been found to inhibit the mTOR/AKT and p38 MAPK signaling pathways, which are crucial for cell proliferation and survival.

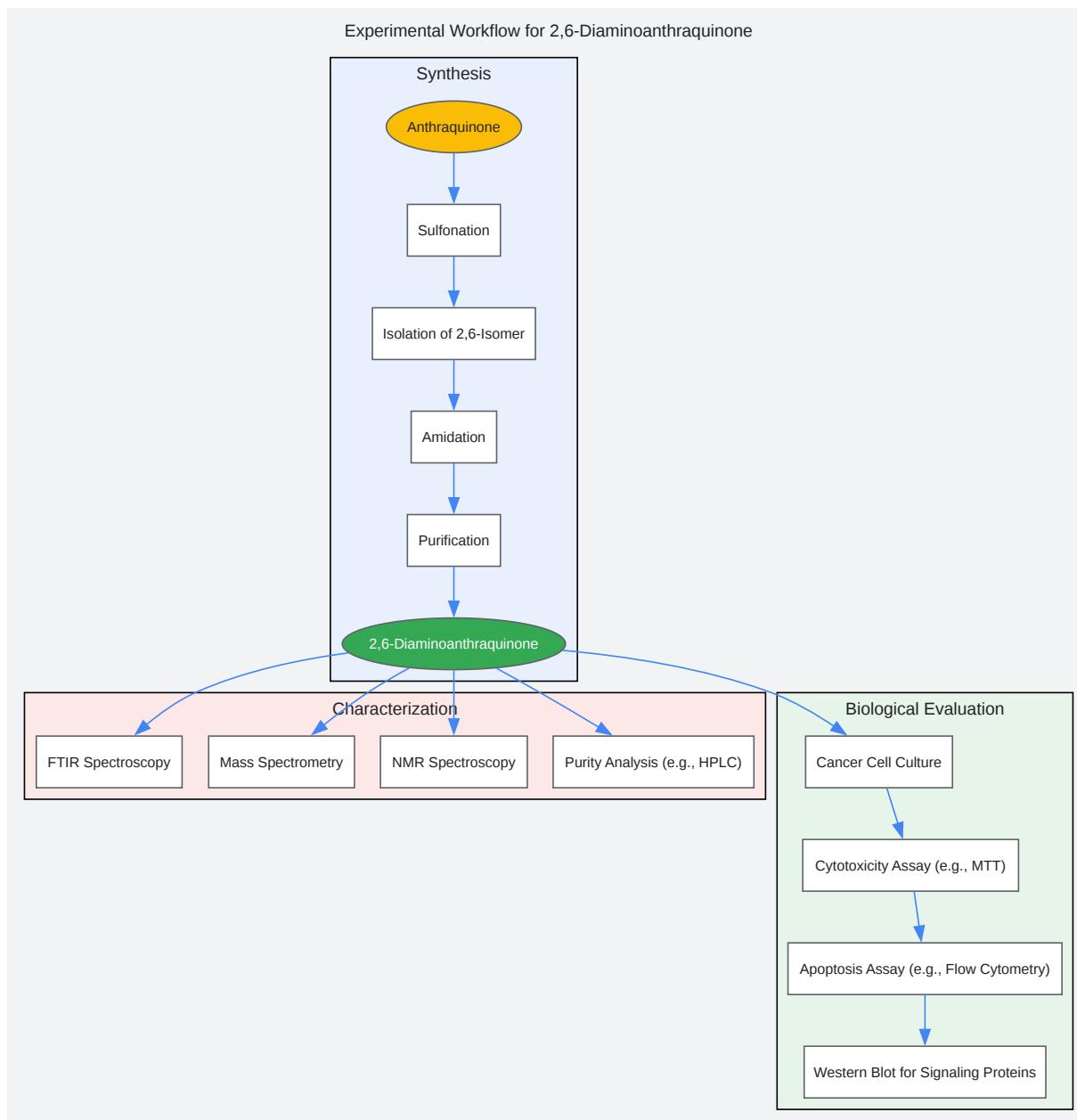


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Caption: Proposed anticancer signaling pathways of anthraquinone derivatives.

Experimental and Logical Workflows

The general workflow for the synthesis and characterization of **2,6-diaminoanthraquinone**, followed by an investigation of its biological activity, is outlined below.



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Caption: General experimental workflow from synthesis to biological evaluation.

Conclusion

2,6-Diaminoanthraquinone has a well-established history as a crucial component in the dye industry, with its initial synthesis dating back to the early 20th century. Its robust and versatile chemistry, coupled with its interesting photophysical properties, continues to make it a relevant molecule. The growing body of research into its biological activities, particularly its potential as an anticancer agent through mechanisms like DNA intercalation and modulation of key signaling pathways, suggests that **2,6-diaminoanthraquinone** and its derivatives will remain an important area of study for chemists and drug development professionals. This guide provides a foundational understanding of its history, synthesis, and properties to support further research and innovation in this field.

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